3-ethyl-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of 3-ethyl-1H-indole derivatives can be achieved through diverse methods. One approach involves a one-pot, three-component reaction using 1H-indole, 4-nitrobenzaldehyde, and ethanethiol, catalyzed by hydrated ferric sulfate, leading to a novel 3-ethyl-1H-indole derivative at room temperature (Bhat et al., 2017). Another synthesis pathway involves a tandem reaction combining acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates to create pyrimido[1,2-a]indoles through Sonogashira and cyclocondensation reactions (Gupta et al., 2011).
Molecular Structure Analysis
The molecular structure of newly synthesized 3-ethyl-1H-indole derivatives has been detailed through various spectroscopic techniques. For instance, structural characterization was conducted using single-crystal XRD, FTIR, FT-Raman, and NMR analyses, confirming the predicted geometry and experimental vibrational data (Bhat et al., 2017).
Chemical Reactions and Properties
3-ethyl-1H-indole compounds participate in a variety of chemical reactions. The base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation is a notable method for synthesizing functionalized 3-(1-thio)ethyl-1H-indoles, illustrating the versatility of these compounds in synthetic chemistry (Gao et al., 2009).
Physical Properties Analysis
The physical properties of 3-ethyl-1H-indole derivatives, such as crystallinity, molecular geometry, and intermolecular interactions, have been extensively studied. X-ray diffraction methods have revealed the crystal structure of synthesized derivatives, highlighting their orthorhombic crystal system and detailing the hydrogen bonding that contributes to their stability (Xing, 2010).
Chemical Properties Analysis
The chemical properties of 3-ethyl-1H-indole derivatives encompass a broad range of reactivities and functionalities. For example, ethyl 1-acetyl-1H-indole-3-carboxylate showcases the planarity of the aromatic indole system and the interactions that govern the molecular assembly in the solid state, such as C—H⋯O and π⋯π stacking interactions, which are critical for understanding the compound's chemical behavior (Siddiquee et al., 2009).
Scientific Research Applications
Pharmacological Activities : Indoles, including 3-ethyl-1H-indole derivatives, have been explored for their pharmacological activities. A study by Basavarajaiah and Mruthyunjayaswamya (2021) synthesized ethyl-3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, exhibiting anti-inflammatory and analgesic activities Basavarajaiah and Mruthyunjayaswamya, 2021.
Synthesis and Functionalization : The substituted indole nucleus, including 3-ethyl-1H-indole, is a crucial component of many biologically active compounds. Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles through palladium-catalyzed reactions, a key method in organic chemistry Cacchi & Fabrizi, 2005.
Antioxidant and Antimicrobial Activity : Kurt-Kızıldoğan et al. (2020) investigated a novel indole derivative, 1-ethyl-2-phenyl-3-phenylethyl-3-thiophen-2-yl-1H-indole, for its antioxidant and antimicrobial properties, along with its effect on glutathione S-transferases activities in human liver carcinoma cells Kurt-Kızıldoğan et al., 2020.
Corrosion Inhibition : A study by Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. They found that these compounds, including derivatives of 3-ethyl-1H-indole, showed high inhibition efficiency Verma et al., 2016.
Anticancer Properties : Yılmaz et al. (2020) identified 3-bromo-1-ethyl-1H-indole as a potent anticancer agent, demonstrating significant selective cytotoxicity towards cancer cell lines and inhibitory effects on glutathione S-transferases isozymes Yılmaz et al., 2020.
Fluorescent Probing : Samanta et al. (2019) developed a ratiometric fluorescent probe based on 3-indolylacrylate derivative for detecting H2S in live cells, demonstrating the utility of indole derivatives in bioimaging Samanta et al., 2019.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXKUCVZUROAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314851 | |
Record name | 3-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1H-indole | |
CAS RN |
1484-19-1 | |
Record name | 1484-19-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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